7-Bromo-6-methyl-2-propylquinoline-4-ol

Lipophilicity Drug-likeness Physicochemical profiling

7-Bromo-6-methyl-2-propylquinoline-4-ol (CAS 1189105-97-2) is a brominated 4(1H)-quinolone derivative with the molecular formula C₁₃H₁₄BrNO and a molecular weight of 280.16 g/mol. The compound exists predominantly as the 4-quinolone tautomer (7-bromo-6-methyl-2-propyl-1H-quinolin-4-one) and is classified among hydroquinolones, a subclass of quinoline alkaloids that serve as privileged scaffolds in medicinal chemistry.

Molecular Formula C13H14BrNO
Molecular Weight 280.16 g/mol
CAS No. 1189105-97-2
Cat. No. B12631922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methyl-2-propylquinoline-4-ol
CAS1189105-97-2
Molecular FormulaC13H14BrNO
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C2=C(N1)C=C(C(=C2)C)Br
InChIInChI=1S/C13H14BrNO/c1-3-4-9-6-13(16)10-5-8(2)11(14)7-12(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)
InChIKeyCURCKGNXTDZFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-methyl-2-propylquinoline-4-ol (CAS 1189105-97-2) – Key Physicochemical and Structural Characteristics for Research Procurement


7-Bromo-6-methyl-2-propylquinoline-4-ol (CAS 1189105-97-2) is a brominated 4(1H)-quinolone derivative with the molecular formula C₁₃H₁₄BrNO and a molecular weight of 280.16 g/mol [1]. The compound exists predominantly as the 4-quinolone tautomer (7-bromo-6-methyl-2-propyl-1H-quinolin-4-one) and is classified among hydroquinolones, a subclass of quinoline alkaloids that serve as privileged scaffolds in medicinal chemistry [2]. The heteroaromatic core bears a bromine atom at C7, a methyl substituent at C6, and an n-propyl chain at C2. This precise substitution pattern influences the compound’s computed lipophilicity (XLogP3-AA = 3.8), hydrogen-bonding capacity (1 H-bond donor, 2 H-bond acceptors), and steric profile (topological polar surface area = 29.1 Ų) [1]. The compound is primarily handled as a research intermediate or a bioactive small-molecule building block and is typically available in 250–500 mg quantities from specialty chemical suppliers .

Why 7-Bromo-6-methyl-2-propylquinoline-4-ol (1189105-97-2) Cannot Be Simply Replaced by Other In-Class Quinolones


Within the family of 2-propyl-4(1H)-quinolones, seemingly minor changes in the substitution pattern produce pronounced differences in physicochemical properties and synthetic utility that directly impact research outcomes. The C7 bromine atom is not a passive structural feature; it is a functional handle that enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification, whereas the debromo analogue 6-methyl-2-propylquinolin-4-ol (CAS 1070879-86-5) requires a separate halogenation step before engaging in such chemistry [1]. This difference in synthetic tractability alone can alter a reaction sequence by two or more steps. Furthermore, the bromine substituent substantially increases molecular weight (+79 Da), computed lipophilicity (by approximately 0.6–1.1 logP units relative to non-halogenated or chloro analogues), and electron density distribution on the quinoline ring, all of which affect membrane permeability, target binding, and metabolic stability in biological assays [2]. In the context of antiviral drug discovery, specifically the preparation of hepatitis C virus (HCV) NS3/4A protease inhibitors, the bromo-substituted quinoline core is explicitly required as a key intermediate for subsequent functionalization steps; the non-brominated or chloro-substituted analogues do not serve as direct drop-in replacements in the patented synthetic routes [3]. Therefore, procurement decisions that treat any 2-propylquinolin-4-ol as interchangeable risk introducing synthetic dead-ends, altering biological SAR interpretations, or violating the intellectual property landscape of a development program.

7-Bromo-6-methyl-2-propylquinoline-4-ol (1189105-97-2) – Quantifiable Differentiation Evidence Against Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) – 7-Bromo Derivative Versus Non-Halogenated 2-Propylquinolin-4-ol Parent Scaffold

The target compound exhibits a computed XLogP3-AA of 3.8, compared to 2.7 for the completely unsubstituted 2-propylquinolin-4-ol (CAS 83842-64-2), representing an increase of 1.1 log units [1][2]. This difference is driven by the combined effect of the C6 methyl and C7 bromine substituents. Although a direct measured logP/logD value for the closest non-halogenated analogue (6-methyl-2-propylquinolin-4-ol, CAS 1070879-86-5) was not found in the public domain at the time of writing, the +1.1 log unit shift relative to the parent scaffold provides a conservative lower-bound estimate of the lipophilicity enhancement conferred by the bromo-methyl substitution pattern. Higher logP correlates with increased membrane permeability and potentially greater non-specific protein binding, which are critical considerations in cell-based assay design and pharmacokinetic profiling.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count – Differentiating 7-Bromo-6-methyl-2-propylquinoline-4-ol from the Non-Brominated 6-Methyl Analogue

The molecular weight of 7-bromo-6-methyl-2-propylquinoline-4-ol is 280.16 g/mol, which is 79.03 g/mol heavier than the non-brominated analogue 6-methyl-2-propylquinolin-4-ol (CAS 1070879-86-5, MW = 201.13 g/mol) [1][2]. This difference corresponds to the replacement of a hydrogen atom at C7 with bromine and is accompanied by an increase in heavy atom count from 15 to 16. In multi-step synthetic sequences where the quinoline intermediate is carried through without purification, this mass difference directly affects the mass balance of subsequent reactions; for example, a 1.0 mmol scale reaction requires 280 mg of the brominated intermediate versus 201 mg of the non-brominated analogue, influencing cost-per-step calculations when purchasing building blocks.

Molecular weight Heavy atom count Intermediate selection

Halogen-Dependent Synthetic Utility – C7 Bromine as a Cross-Coupling Handle Absent in Non-Halogenated and Chloro Analogues

The C7 bromine atom in 7-bromo-6-methyl-2-propylquinoline-4-ol enables direct participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling) without requiring a separate halogenation step [1]. In contrast, the non-halogenated analogue 6-methyl-2-propylquinolin-4-ol and the 8-chloro analogue (8-chloro-6-methyl-2-propylquinolin-4-ol, CAS 1070880-14-6) either lack a halogen entirely or possess chlorine at a different ring position (C8). The C–Br bond (bond dissociation energy ≈ 297 kJ/mol for aryl bromides) is significantly more reactive in oxidative addition with Pd(0) than the corresponding C–Cl bond (BDE ≈ 400 kJ/mol), providing faster reaction kinetics and allowing milder coupling conditions [2]. Additionally, the para-like relationship between the bromine at C7 and the nitrogen at position 1, combined with the electron-donating methyl group at C6, creates a unique electronic environment that influences the regioselectivity of subsequent transformations.

Cross-coupling Suzuki reaction Late-stage functionalization

Documented Role as an Intermediate for HCV NS3/4A Protease Inhibitors – Patent-Supported Differentiation from Generic Quinolones

U.S. Patent 8,633,320 B2 (Boehringer Ingelheim) explicitly describes bromo-substituted quinolines of the general formula (I), which encompasses the 7-bromo-6-methyl-2-propyl substitution pattern, as key intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The patent teaches that the bromine atom at C7 is installed for subsequent elaboration via transition-metal-mediated coupling to construct the final HCV NS3/4A protease inhibitor pharmacophore. While the patent does not provide isolated biological data for the intermediate itself, it establishes a direct industrial relevance pathway that is not claimed for the non-brominated or chloro-substituted analogues in the same patent family. A researcher or procurement officer selecting a 2-propylquinolin-4-ol building block for antiviral programs should note that only the brominated derivative aligns with the patented synthetic route.

HCV protease inhibitor Antiviral intermediate Patent-protected route

Synthesis and Characterization in the Peer-Reviewed 4(1H)-Quinolone Methodology Literature

The compound 7-bromo-6-methyl-2-propylquinoline-4-ol was synthesized and characterized as one of seven brominated or methoxy-substituted 4(1H)-quinolone derivatives reported by Ma et al. (2013) using a two-step method starting from ethyl 3,3-diethoxypropanoate and aniline derivatives via thermal or microwave-assisted cyclization [1]. The successful isolation of this specific derivative confirms the compatibility of the 6-methyl-7-bromo substitution pattern with the synthetic methodology. In contrast, the analogous 8-chloro-6-methyl compound represents a different regiochemical outcome that may require distinct starting materials. While the paper does not report comparative yields for each individual derivative, the demonstration of the general method for the brominated series validates the accessibility of the target compound through a peer-reviewed protocol, providing procurement confidence that the compound is synthetically tractable and not merely a theoretical structure.

4(1H)-Quinolone synthesis Brominated derivatives Methodology validation

Highest-Value Application Scenarios for 7-Bromo-6-methyl-2-propylquinoline-4-ol (CAS 1189105-97-2) Based on Quantitative Differentiation Evidence


HCV NS3/4A Protease Inhibitor Lead Optimization and Scale-Up

Research groups pursuing Boehringer Ingelheim–related HCV protease inhibitor scaffolds should prioritize 7-bromo-6-methyl-2-propylquinoline-4-ol as the brominated quinoline intermediate, as explicitly covered by the general formula (I) in U.S. Patent 8,633,320 B2. The C7 bromine serves as the functional handle for the key cross-coupling step that elaborates the quinoline core into the final pharmacophore [1]. Substituting the non-brominated or 8-chloro analogues at this stage would require additional halogenation or would engage in coupling at a different position, potentially leading to regioisomeric products not covered by the original SAR or patent claims. For procurement, sourcing the brominated intermediate directly avoids a low-yielding bromination step and aligns the synthesis with the published industrial route.

Structure-Activity Relationship (SAR) Studies on 2-Propylquinolin-4-ol-Based Compound Libraries

In SAR campaigns exploring the impact of C7 substitution on biological target engagement, 7-bromo-6-methyl-2-propylquinoline-4-ol serves as the optimal entry point for diversification. The C7–Br bond permits direct Suzuki-Miyaura coupling with a broad range of aryl and heteroaryl boronic acids, enabling the rapid generation of C7-aryl analogues for screening [1]. The computed lipophilicity difference of +1.1 log units relative to the parent 2-propylquinolin-4-ol scaffold [2] also makes this compound a useful tool for probing the lipophilicity–activity relationship within a congeneric series. By procuring the pre-brominated scaffold, medicinal chemists eliminate a linear halogenation step and can proceed directly to library synthesis.

Methodology Development for Regioselective Functionalization of 4(1H)-Quinolones

For synthetic methodology groups investigating site-selective C–H functionalization or directed metalation of quinolone heterocycles, 7-bromo-6-methyl-2-propylquinoline-4-ol offers a well-characterized substrate with a known reactivity profile. The electron-donating methyl group at C6 and the electron-withdrawing bromine at C7 create a polarized electronic environment that can be exploited to study regioselective nucleophilic aromatic substitution or metal-halogen exchange. The compound has been validated in a peer-reviewed synthetic protocol [3], providing a reliable starting point for reaction optimization studies. Procurement of this specific derivative, rather than a non-halogenated analogue, allows for direct investigation of halogen-directed reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-methyl-2-propylquinoline-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.